molecular formula C16H22BrNO3 B8126953 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8126953
M. Wt: 356.25 g/mol
InChI Key: PZGVWDVFNLPCIU-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl group, an azetidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Etherification: Formation of the phenoxymethyl group by reacting the brominated phenol with an appropriate alkylating agent.

    Azetidine Ring Formation: Cyclization to form the azetidine ring.

    Esterification: Introduction of the tert-butyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand the interaction of azetidine derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The azetidine ring and the brominated phenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Fluoro-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

The presence of the bromine atom in 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. This makes it particularly useful in specific synthetic applications and biological studies where bromine’s electronic and steric effects are advantageous.

Biological Activity

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including a brominated phenyl group, an azetidine ring, and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H22BrNO3C_{16}H_{22}BrNO_3. Its structure can be represented as follows:

IUPAC Name tert butyl 3 4 bromo 3 methylphenoxy methyl azetidine 1 carboxylate\text{IUPAC Name tert butyl 3 4 bromo 3 methylphenoxy methyl azetidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring and the brominated phenyl group are crucial for its binding affinity and reactivity. The compound may modulate enzyme activity through both covalent and non-covalent interactions, which can lead to significant biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Neuroprotective Effects : Some studies have indicated that derivatives of azetidine compounds may offer neuroprotective benefits, potentially useful in neurodegenerative disease models.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Neurodegenerative Disease Models : In vitro studies demonstrated that azetidine derivatives could protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting a possible role in Alzheimer's disease treatment .
  • Anticancer Research : Compounds with similar structures have been evaluated for their anticancer properties, showing promise in inhibiting tumor cell proliferation through various mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaUnique Features
3-(4-Chloro-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl esterC16H22ClNO3Contains chlorine, affecting reactivity
3-(4-Fluoro-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl esterC16H22FNO3Fluorine substitution alters electronic properties
3-(4-Methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl esterC16H22NO3Lacks halogen substitution, influencing binding

The presence of the bromine atom in this compound provides unique reactivity compared to its chloro and fluoro analogs, which may enhance its utility in specific synthetic applications and biological interactions.

Properties

IUPAC Name

tert-butyl 3-[(4-bromo-3-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-11-7-13(5-6-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVWDVFNLPCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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